molecular formula C10H6FI B12867562 2-Fluoro-8-iodonaphthalene

2-Fluoro-8-iodonaphthalene

Cat. No.: B12867562
M. Wt: 272.06 g/mol
InChI Key: NWESCNAQOFEVSB-UHFFFAOYSA-N
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Description

7-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI It is a derivative of naphthalene, where the hydrogen atoms at positions 7 and 1 are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-iodonaphthalene can be achieved through several methods. One common approach involves the diazotization of 7-fluoro-1-naphthylamine followed by a Sandmeyer reaction with potassium iodide. The reaction conditions typically involve the use of an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods: In an industrial setting, the production of 7-fluoro-1-iodonaphthalene may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a magnesium packed-bed column for the generation of Grignard reagents, which are then reacted with electrophiles to produce the desired compound . This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Major Products:

    Trifluoromethylated Aromatics: Obtained from trifluoromethylation reactions.

    Biaryl Compounds: Formed through cross-coupling reactions with other aromatic halides or boronic acids.

Scientific Research Applications

7-Fluoro-1-iodonaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 7-fluoro-1-iodonaphthalene primarily involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The presence of both fluorine and iodine atoms allows for selective functionalization, enabling the introduction of diverse functional groups into the naphthalene core. This versatility is crucial for the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1-iodonaphthalene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. This dual substitution allows for a broader range of chemical transformations compared to its mono-substituted counterparts, making it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

7-fluoro-1-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESCNAQOFEVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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